molecular formula C5H4ClNOS B8589406 4-Chloromethyl-thiazole-2-carbaldehyde

4-Chloromethyl-thiazole-2-carbaldehyde

Cat. No.: B8589406
M. Wt: 161.61 g/mol
InChI Key: IPLOONAXODSTDB-UHFFFAOYSA-N
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Description

4-Chloromethyl-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 g/mol. The purity is usually 95%.
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Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloromethyl-thiazole-2-carbaldehyde?

A common method involves condensation reactions between aminothiazole derivatives and substituted aldehydes. For example, refluxing 4-chloro-2-aminothiazole with chloromethyl-substituted aldehydes in ethanol, catalyzed by glacial acetic acid, yields the target compound. Alternative approaches include Hantzsch thiazole synthesis, where α-haloketones react with thioamides under basic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and chloromethyl group (δ 4.5–5.0 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and 650–750 cm1^{-1} (C-Cl stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : To validate purity and stoichiometry .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Waste Disposal : Collect halogenated waste separately for professional treatment.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact due to potential hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organic bases (e.g., triethylamine) to enhance condensation efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher dielectric constants may stabilize intermediates.
  • Temperature Control : Optimize reflux duration (e.g., 4–8 hours) to balance conversion and decomposition .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Cross-Validation : Use complementary techniques (e.g., 1^1H-13^13C HSQC NMR) to confirm ambiguous signals.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What strategies enable functionalization of the aldehyde group in this compound?

Reaction Type Reagents Products
OxidationKMnO4_4Carboxylic acid derivatives
ReductionNaBH4_4Primary alcohol derivatives
CondensationHydrazinesHydrazones for bioactivity screening
These reactions retain the thiazole core while diversifying the aldehyde’s reactivity .

Q. How does the chloro-methyl substituent influence reactivity compared to other substituents?

  • Electronic Effects : The electron-withdrawing Cl atom increases electrophilicity at the aldehyde, enhancing nucleophilic attack.
  • Steric Effects : The methyl group may hinder reactions at adjacent positions. Comparative studies with fluoro- or methyl-substituted analogs show altered reaction kinetics and biological target affinities .

Q. What in silico methods predict the biological activity of this compound?

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR Models : Corrogate substituent effects with bioactivity data from PubChem or ChEMBL.
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties .

Q. How can low yields in nucleophilic substitution reactions be troubleshooted?

  • Nucleophile Strength : Test stronger nucleophiles (e.g., Grignard reagents) or phase-transfer catalysts.
  • Solvent Polarity : Switch to DMF or THF to stabilize transition states.
  • Byproduct Analysis : Use LC-MS to identify side reactions (e.g., hydrolysis) .

Q. How does the bioactivity of this compound compare to structurally similar derivatives?

  • Fluorophenyl Analogs : Higher electronegativity may enhance target binding but reduce solubility.
  • Methyl-Substituted Derivatives : Increased hydrophobicity improves membrane permeability but may lower specificity.
  • Chlorophenyl Variants : Enhanced halogen bonding with biomolecular targets .

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

4-(chloromethyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C5H4ClNOS/c6-1-4-3-9-5(2-8)7-4/h2-3H,1H2

InChI Key

IPLOONAXODSTDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of (4-chloromethyl-thiazol-2-yl)-methanol (1.60 g, 9.80 mmol) in AcCN (98.0 mL) was treated at rt with MnO2 (4.73 g, 49.01 mmol). The reaction mixture was stirred at rt overnight before being filtered through Celite and the solvent was removed under reduced pressure. Purification of the residue by FC (4:1 hept-EA) gave the title compound as a colorless oil. TLC:rf (4:1 hept-EA)=0.37. LC-MS-conditions 02: tR=0.77 min.
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0 (± 1) mol
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1.6 g
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98 mL
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4.73 g
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